Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate involves several steps. One common method is the Strecker synthesis, which is used to prepare α-aminonitriles, versatile intermediates for amino acids synthesis . The reaction typically involves the condensation of ammonia with an aldehyde to form an imine, followed by nucleophilic addition of cyanide to generate the α-aminonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis, optimized for yield and purity. The process would likely include steps for purification and isolation of the desired product, ensuring it meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (S,E)-7-[[(S)-5-Amino-1-[(S)-2-[[(S)-1-methoxy-4-methyl-1-oxo-2-pentyl]carbamoyl]-1-pyrrolidinyl]-1,5-dioxo-2-pentyl]amino]-6-(Cbz-amino)-7-oxo-2-heptenoate can be compared with similar compounds such as:
These compounds share some structural similarities but differ in their specific functional groups and applications. This compound stands out due to its unique combination of functional groups, making it particularly versatile for various research and industrial applications.
Properties
Molecular Formula |
C34H49N5O10 |
---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
ethyl 7-[[5-amino-1-[2-[(1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-7-oxo-6-(phenylmethoxycarbonylamino)hept-2-enoate |
InChI |
InChI=1S/C34H49N5O10/c1-5-48-29(41)16-10-9-14-24(38-34(46)49-21-23-12-7-6-8-13-23)30(42)36-25(17-18-28(35)40)32(44)39-19-11-15-27(39)31(43)37-26(20-22(2)3)33(45)47-4/h6-8,10,12-13,16,22,24-27H,5,9,11,14-15,17-21H2,1-4H3,(H2,35,40)(H,36,42)(H,37,43)(H,38,46) |
InChI Key |
NMBWGLSRJFOPPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.